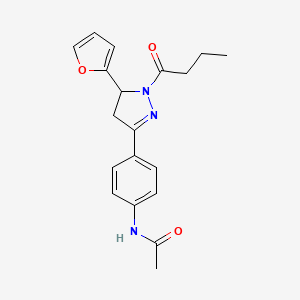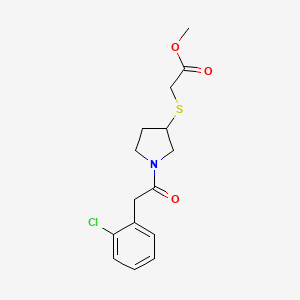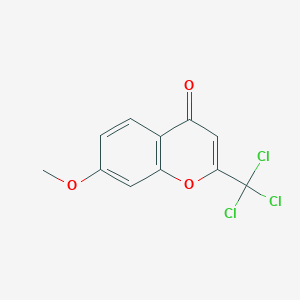
7-Methoxy-2-(trichloromethyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-(trichloromethyl)chromen-4-one is a chemical compound with the CAS Number: 255843-62-0 . It has a molecular weight of 293.53 and its IUPAC name is 7-methoxy-2-(trichloromethyl)-4H-chromen-4-one .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 25 bonds; 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 159-160 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
7-Methoxy-2-(trichloromethyl)chromen-4-one derivatives have been explored in medicinal chemistry for their potential biological activities. A study focused on the synthesis of new oxadiazole derivatives containing the 2H-chromen-2-one moiety, revealing these compounds as potential antibacterial and antifungal agents. The research involved synthesizing a novel series of 7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones and their evaluation for antimicrobial activities, highlighting the compound's significance in developing new therapeutic agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Photochromic Materials and Natural Products
Chromene derivatives, including those related to this compound, have found applications in the synthesis of photochromic materials and biologically active natural products. A study demonstrated the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are integral to photochromic materials. This research underscores the utility of chromene derivatives in creating advanced materials with potential applications in various technological fields (Rawat, Prutyanov, & Wulff, 2006).
Organic Synthesis
The compound and its derivatives are also pivotal in organic synthesis, serving as key intermediates in the construction of complex molecules. For instance, the synthesis of 8-aryl-substituted coumarins, involving a Suzuki-Miyaura coupling of a furan-3-boronic acid with an 8-halocoumarin, highlights the versatility of chromen-4-one derivatives in organic synthesis. This method facilitates the synthesis of natural products with antileishmanial activity, showcasing the importance of these compounds in synthesizing biologically relevant molecules (Schmidt, Krehl, Kelling, & Schilde, 2012).
Molecular Docking and Structural Analysis
Chromene derivatives are subject to extensive structural and electronic analysis to understand their interaction with biological targets. A study on novel hybrid compounds containing pyrazole and coumarin cores, including 7-methoxy-2H-chromen-2-one derivatives, employed molecular docking, Hirshfeld surface analysis, and various spectroscopic techniques to elucidate the compound's structure and interactions. Such analyses are crucial for designing compounds with desired biological activities, demonstrating the compound's role in drug discovery and development (Sert, Gümüş, Gökce, Kani, & Koca, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
7-methoxy-2-(trichloromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLSLEOFBMPIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)
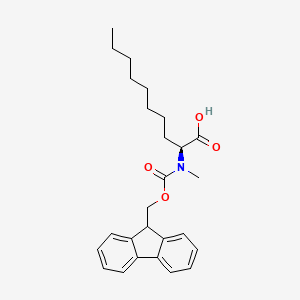
![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)
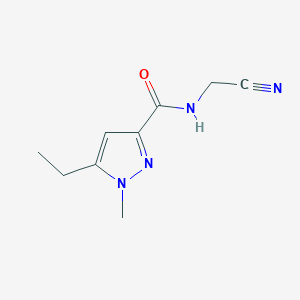

![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)
![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)



![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2556803.png)
